molecular formula C8H11ClN4 B2669185 (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl CAS No. 2173108-31-9

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl

Cat. No.: B2669185
CAS No.: 2173108-31-9
M. Wt: 198.65
InChI Key: VFGMTDUDEUXZCJ-UHFFFAOYSA-N
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Description

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for its potential as a kinase inhibitor and antimicrobial agent. The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug design due to its resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . Researchers are actively investigating this scaffold for the development of novel anticancer therapeutics. Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent ATP-competitive inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase whose overexpression is strongly associated with numerous cancers, including breast, pancreatic, and gastric cancers . The structural flexibility of the core allows for substitutions at key positions, enabling the rational design of inhibitors with enhanced potency and selectivity for specific kinase targets like PAK4 and Janus Kinase 1 (JAK1) . Beyond oncology, this compound class demonstrates broad-spectrum bioactivity. The scaffold has garnered substantial research interest for addressing antimicrobial resistance (AMR), with recent advances showcasing the potential of pyrrolo[2,3-d]pyrimidine derivatives to exhibit antibacterial, antifungal, and antiviral effects . For instance, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV), representing a new chemotype in the design of antivirals against these important human pathogens . The primary value of this compound lies in its utility as a versatile synthetic intermediate. The amine functional group is a key handle for further structural diversification, enabling researchers to conjugate the core to other pharmacophores, develop probe molecules for target engagement studies, or create proprietary compound libraries for high-throughput screening .

Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-4-6(2-9)7-3-10-5-11-8(7)12;/h3-5H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMTDUDEUXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the methyl group at the 7-position and the methanamine group at the 5-position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C₈H₁₁ClN₄, and its structure includes a pyrrolopyrimidine core, which is known for its ability to interact with various biological targets. The compound’s unique structure allows it to modulate the activity of specific enzymes and receptors, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that pyrrolopyrimidine derivatives can inhibit kinases that are critical for cancer cell proliferation and survival.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell walls or inhibit bacterial enzymes positions it as a potential treatment for infections caused by resistant strains of bacteria.

Neurological Applications

There is growing interest in the use of pyrrolopyrimidine derivatives in treating neurological disorders. Their interaction with neurotransmitter receptors suggests potential applications in managing conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyrimidine derivatives and tested their efficacy against cancer cell lines. One derivative demonstrated significant inhibition of cell growth, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its utility in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerVarious cancer cell linesSignificant growth inhibition
AntimicrobialStaphylococcus aureus, E. coliInhibitory effects observed
NeurologicalNeurotransmitter receptorsPotential modulation of mood disorders

Mechanism of Action

The mechanism of action of (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methanamine Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride is unique due to its specific combination of the pyrrolopyrimidine core and the methanamine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.

Biological Activity

(7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine hydrochloride is a chemical compound within the pyrrolopyrimidine class, recognized for its diverse biological activities. This compound's structure includes a pyrrolopyrimidine core, which is known for its potential in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

  • Molecular Formula : C8H11ClN4
  • Molecular Weight : 198.65 g/mol
  • IUPAC Name : (7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine; hydrochloride

The biological activity of (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate the activity of various enzymes and receptors involved in disease processes. The compound may influence signaling pathways critical for cellular functions and therapeutic responses.

Target Interaction

The compound has been shown to interact with:

  • Protein Kinases : Similar to other pyrrolopyrimidine derivatives, it may inhibit specific protein kinases, thereby affecting downstream signaling pathways.
  • Enzymes : It could potentially modulate enzyme activity involved in metabolic processes or cellular repair mechanisms.

Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of kinases that regulate cell proliferation and survival. For example, studies have shown that certain analogs can inhibit the activity of kinases like Fyn with an IC50 value as low as 5 nM .

Antimicrobial Properties

Some derivatives within this class have demonstrated antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the core structure can enhance or diminish these effects.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable ActivitiesIC50 Value
Hydroxy-PPPyrazolo[3,4-d]pyrimidineProtein Kinase Inhibition5 nM (Fyn)
PP2PyrrolopyrimidineAnticancer ActivityVaries by target
(7-Methyl...)PyrrolopyrimidinePotential Anticancer & AntimicrobialTBD

Case Studies

  • Inhibition of Fyn Kinase : A study demonstrated that a hydroxyl-substituted analog showed potent inhibition of Fyn kinase, suggesting that structural modifications can lead to enhanced biological activity .
  • Antimicrobial Testing : In vitro testing of various pyrrolopyrimidine derivatives indicated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, supporting their potential use in antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7-Methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. A common approach includes:

Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of intermediates like 6-aminopyrimidin-4-ol derivatives under acidic or basic conditions .

Functionalization : Introduction of the methyl group at the 7-position and the methanamine moiety at the 5-position via nucleophilic substitution or reductive amination.

HCl Salt Formation : Final protonation with HCl to stabilize the compound.

  • Key Considerations : Reaction temperature, solvent polarity (e.g., methanol or DMF), and stoichiometry of reagents significantly impact yield and purity. For example, excess reducing agents in amination steps may lead to byproducts, necessitating rigorous purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the substitution pattern and proton environments. For example, the methyl group at the 7-position typically appears as a singlet (~δ 2.5 ppm), while methanamine protons resonate near δ 3.0–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes in the HCl salt .
  • HPLC : Ensures >95% purity, with mobile phases optimized for polar amines (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometries. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for small molecules. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Hydrogen Bond Analysis : Identification of intermolecular interactions (e.g., N–H···Cl in the HCl salt) stabilizes the crystal lattice .
  • Validation : Cross-referencing with computational models (DFT) ensures geometric accuracy .

Q. How should researchers address contradictory bioactivity data for this compound across different kinase inhibition assays?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:

  • Standardized Assays : Use consistent ATP levels (e.g., 10 µM) and recombinant kinase isoforms (e.g., LRRK2 vs. LCK) .
  • Cellular Context : Validate in-cell assays (e.g., Western blot for phosphorylation states) to account for membrane permeability and off-target effects .
  • Data Normalization : Report IC50 values relative to positive controls (e.g., staurosporine) and account for Hill slopes in dose-response curves .

Q. What strategies are employed to establish structure-activity relationships (SAR) for kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Core Modifications : Systematic variation of substituents (e.g., methyl vs. ethyl at the 7-position) to assess steric and electronic effects on kinase binding .
  • Pharmacophore Modeling : Alignment of active derivatives (e.g., PF-06447475) identifies critical hydrogen-bond donors (e.g., methanamine NH2) and hydrophobic pockets .
  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to evaluate selectivity across >300 kinases, minimizing off-target toxicity .

Data Interpretation and Optimization

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Selection : HCl salts enhance aqueous solubility but may require pH adjustment (e.g., PBS buffer at pH 7.4) for stability .
  • Prodrug Strategies : Esterification of the methanamine group (e.g., acetyl protection) improves membrane permeability, with enzymatic cleavage in target tissues .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for intravenous delivery, validated by pharmacokinetic studies (T1/2, Cmax) .

Q. What computational tools are recommended for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets using crystal structures (e.g., PDB: 4AS8 for LRRK2) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
  • QSAR Models : Utilize datasets from PubChem BioAssay (AID 1259351) to correlate substituent properties (logP, polar surface area) with activity .

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